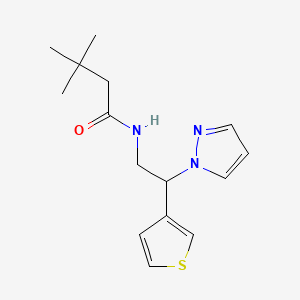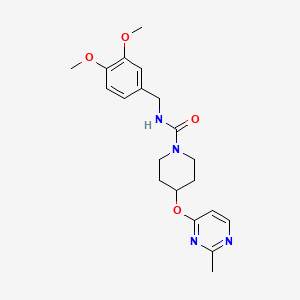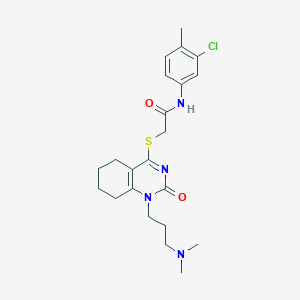
6,6-dimethyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6,6-dimethyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-hydrazone” is a derivative of indazole and hydrazone. Indazoles are a class of organic compounds containing a pyrazole ring fused to a benzene ring . Hydrazone derivatives are known for their wide range of biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the trifluoromethyl group and the hydrazone could influence properties like polarity, solubility, and stability .Scientific Research Applications
Synthesis of Heterocyclic Systems
Hydrazones serve as key intermediates in synthesizing various heterocyclic systems due to their reactivity towards electrophiles and nucleophiles. Research demonstrates the conversion of hydrazones into indenopyrazoles, indenofluorenes, indenopyrans, indenpyridines, diazaindenofluorenes, and other heterocycles, highlighting their versatility in constructing complex molecular architectures (Elmaati et al., 2003).
Structural and Reactivity Studies
Hydrazone derivatives are also subjects of structural characterization and reactivity studies. For instance, the synthesis and X-ray crystallography of hydrazone compounds provide insights into their three-dimensional structures, intermolecular interactions, and electronic properties. These studies are crucial for understanding the chemical behavior and potential applications of hydrazones in various fields (Albayati et al., 2020).
Biological Activity Potential
The potential biological activity of hydrazones is another significant area of research. Studies on hydrazones include their chelating properties towards metal ions, which is essential for developing new therapeutic agents and diagnostic tools. The exploration of hydrazone compounds in biological contexts underscores their importance in medicinal chemistry and drug development processes (Kumar et al., 2018).
Synthetic Methodologies and Catalyst Development
Hydrazones are utilized in the development of novel synthetic methodologies, including the preparation of polymeric materials and the catalysis of specific reactions. Their involvement in creating new catalysts and polymers demonstrates the broad applicability of hydrazones in materials science and catalysis (Unishi et al., 1974).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4Z)-4-hydrazinylidene-6,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5/c1-15(2)7-11(22-20)13-12(8-15)23-24-14(13)21-10-5-3-4-9(6-10)16(17,18)19/h3-6H,7-8,20H2,1-2H3,(H2,21,23,24)/b22-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYWWVPUUOYTM-JJFYIABZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(/C(=N\N)/C1)C(=NN2)NC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-dimethyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-chloro-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2749049.png)
![5-benzyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749050.png)


![Spiro[3.3]heptane-1,3-diamine;dihydrochloride](/img/structure/B2749054.png)

![N-cyclohexyl-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2749057.png)
![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2749060.png)
![N-(furan-2-ylmethyl)-3-(isopropylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2749061.png)
![3-Cyclopropyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2749062.png)
![1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2749064.png)

![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)
